molecular formula C41H32O11 B6593189 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose CAS No. 41569-33-9

1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose

Cat. No. B6593189
CAS RN: 41569-33-9
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-LAWAEFJSSA-N
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Description

1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose is a complex biochemical constituent . It is also known as D-Mannopyranose, pentabenzoate . It has a molecular formula of C41H32O11 . The compound is a white crystalline solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 41 carbon atoms, 32 hydrogen atoms, and 11 oxygen atoms . It has 4 of 5 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 803.7±65.0 °C at 760 mmHg, and a flash point of 325.9±34.3 °C . It has a molar refractivity of 185.4±0.4 cm3 . The compound is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Efficient synthesis methods have been developed for 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose and related compounds, showcasing advanced techniques in carbohydrate chemistry (Wang, Matin, & Sheikh, 2005).
  • Structural Studies : Research has focused on the structural analysis of benzoylated mannopyranoses, contributing to a deeper understanding of their chemical properties (D'Accorso, Thiel, & Schüller, 1983).

Applications in Glycosylation and Polymer Synthesis

  • Glycosylation Processes : Studies have shown the use of benzoylated mannopyranoses in glycosylation processes, important for the synthesis of complex carbohydrates (Srivastava & Hindsgaul, 1985).
  • Polysaccharide Synthesis : Research has demonstrated the synthesis of branched polysaccharides using benzoylated mannopyranose derivatives, highlighting its potential in creating complex sugar chains (Kobayashi, Nomura, & Okada, 1993).

Advancements in Carbohydrate Chemistry

  • New Synthetic Methods : Innovative methods have been developed for the synthesis of mannose derivatives, expanding the toolkit for carbohydrate chemistry (Horton, Norris, & Berrang, 1996).
  • Mannose-based Oligosaccharides : Studies have focused on the synthesis of mannose-based oligosaccharides using benzoylated mannopyranose, contributing to the field of oligosaccharide synthesis (Xing & Ning, 2003).

Safety and Hazards

1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose is not classified as a dangerous substance according to GHS .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-LAWAEFJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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